Diethylstilbestrol
Overview
Description
Diethylstilbestrol (DES) is a synthetic nonsteroidal estrogen that was developed to supplement a woman’s natural estrogen production . It was prescribed to pregnant women for several decades to prevent miscarriages or premature deliveries . The number of women who took DES is hard to know precisely, but it has been estimated that over 10 million people have been exposed around the world .
Synthesis Analysis
DES was synthesized by several different pharmaceutical laboratories around the world . It was not patented due to public funding of the research . A study reported the synthesis of DES metabolites and derivatives .
Molecular Structure Analysis
The molecular formula of DES is C18H20O2 . It has a role as an antineoplastic agent, a carcinogenic agent, a xenoestrogen, an EC 3.6.3.10 (H (+)/K (+)-exchanging ATPase) inhibitor, an antifungal agent, an endocrine disruptor, an EC 1.1.1.146 (11beta-hydroxysteroid dehydrogenase) inhibitor, an autophagy inducer and a calcium channel blocker .
Chemical Reactions Analysis
A study characterized a novel DES-degrading Bacillus subtilis JF and analyzed the degradation metabolites . The strain was collected at the China General Microbiological Culture Collection Center . The environmental effects, such as DES concentrations, pH levels, and temperature, on the strain’s degradation ability were tested .
Physical And Chemical Properties Analysis
DES is an odorless tasteless white crystalline powder . It is very slightly soluble in water, soluble in aqueous solutions of alkali hydroxides, soluble in 3 parts of ether, in 5 parts of 95% v/v alcohol and in 40 parts of arachis oil, slightly soluble in chloroform .
Scientific Research Applications
Treatment of Prostate Cancer
DES has been used in the treatment of prostate cancer . It’s a type of synthetic estrogen that was often prescribed because of its anti-androgen effects. DES was believed to slow the growth of prostate cancer by lowering the levels of testosterone, which can fuel the growth of prostate cancer cells .
Prevention of Miscarriage or Premature Delivery
DES was previously used in the prevention of miscarriage or premature delivery in pregnant women prone to these conditions . However, it’s important to note that the use of DES for this purpose has been discontinued due to the discovery of significant health risks associated with its use .
Research on Aquatic Organisms
With the widespread use of DES, it has become a common contaminant in the aquatic environment . It is toxic to a wide range of aquatic organisms, disrupting the water flea growth and further interfering with several ecosystem services . The molecular mechanism of DES in water fleas is still being researched .
Energy Metabolism and Growth Inhibition
Research has shown that DES can have a negative effect on growth and reproduction in certain species . For example, in a study on Daphnia Magna, a type of water flea, exposure to DES resulted in growth inhibition and changes in energy metabolism .
Inhibition of ANO1 in Non-Small Cell Lung Cancer
DES has been identified as a selective ANO1 inhibitor . ANO1 is a Ca2+ -activated chloride channel (CaCC) overexpressed in various carcinomas, including non-small cell lung cancer (NSCLC). DES inhibits ANO1 channel activity and reduces ANO1 protein levels, which in turn inhibits the viability and migration of NSCLC cells .
Induction of Apoptosis in Cancer Cells
DES has been shown to induce apoptosis in cancer cells . In a study on PC9 cells, a type of NSCLC cell, DES increased caspase-3 activity and PARP-1 cleavage, leading to apoptosis .
These are just a few of the many scientific research applications of Diethylstilbestrol. It’s a versatile compound with a wide range of uses, but it’s also important to note that it has been associated with several health risks, particularly when used in certain medical treatments .
Mechanism of Action
Target of Action
Diethylstilbestrol (DES) is a synthetic nonsteroidal estrogen that primarily targets the estrogen receptors in various cells . The target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .
Mode of Action
DES diffuses into its target cells and interacts with the estrogen receptor . This interaction triggers a cascade of events that lead to various physiological changes. For instance, the binding of DES to its receptors increases the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins, and suppresses the secretion of follicle-stimulating hormone (FSH) from the anterior pituitary .
Biochemical Pathways
The biochemical pathways affected by DES are primarily related to estrogen signaling. DES, acting as an estrogen mimic, can disrupt normal hormonal regulation and lead to alterations in various biochemical pathways. For instance, DES has been found to enhance the activity of corticosteroids and may affect the function of anticoagulants . Additionally, DES has been shown to influence the degradation pathways of certain toxins or enzymes in Bacillus subtilis .
Pharmacokinetics
DES is well-absorbed when administered orally, demonstrating high bioavailability . It is metabolized via hydroxylation, oxidation, and glucuronidation, with metabolites including dienestrol and glucuronides . The elimination half-life of DES is approximately 24 hours , and it is excreted through urine and feces .
Result of Action
The molecular and cellular effects of DES’s action are diverse and depend on the specific context. For instance, in non-small cell lung cancer, DES has been found to inhibit ANO1, leading to reduced viability and migration of cancer cells, and increased apoptosis . In human lymphocytes, DES has been shown to induce genotoxic, cytotoxic, and apoptotic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of DES. For instance, fetal exposure to DES can lead to a higher rate of endometriosis in women . Moreover, the timing of exposure to DES can also influence its effects, with certain critical periods of development being particularly sensitive to DES exposure .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLYKWWBQGJZGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040770 | |
Record name | (Z,E)-Diethylstilbestrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Diethylstilbestrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014400 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.09e-02 g/L | |
Record name | Diethylstilbestrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014400 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenol | |
CAS RN |
6898-97-1, 56-53-1 | |
Record name | (Z,E)-Diethylstilbestrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethylstilbestrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diethylstilbestrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014400 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170.5 °C | |
Record name | Diethylstilbestrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014400 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.